Piperalin
Overview
Description
Piperalin is a compound that is not widely discussed in the literature. It appears to be related to piperacillin, a potent β-lactam/β-lactamase inhibitor antibiotic commonly prescribed in the intensive care unit setting1. However, the specific properties and uses of piperalin itself are not well-documented.
Synthesis Analysis
The synthesis of piperalin is not explicitly detailed in the literature. However, there are studies on the synthesis of related compounds such as piperine2. Piperine, a simple and pungent alkaloid, is isolated from several plants of Piperaceae2. The synthesis of these related compounds may provide some insight into potential methods for synthesizing piperalin.
Chemical Reactions Analysis
The chemical reactions involving piperalin are not well-documented. However, related compounds such as piperine have been studied for their chemical reactions5. For example, piperine has been found to alter gastrointestinal disorders and the bioavailability of several drugs5.
Physical And Chemical Properties Analysis
The physical and chemical properties of piperalin are not well-documented in the literature. However, databases such as PubChem provide some basic information3. For a more detailed analysis, further research would be required.
Scientific Research Applications
Fungicide Mechanism
Piperalin is known for its use as a fungicide, particularly effective against powdery mildews on ornamentals. Research has shown that piperalin inhibits growth and ergosterol biosynthesis in Ustilago maydis, a type of fungus. It causes the accumulation of various sterols, indicative of the inhibition of specific enzymes involved in sterol biosynthesis, affecting the fungal growth and development (Schneegurt & Henry, 1992).
Therapeutic Potential
Piperalin's potential therapeutic applications are vast. Studies have explored its antidepressant, anxiolytic, antipyretic, and thrombolytic properties. For instance, a study on Piper nigrum (black pepper, which contains piperalin-like compounds) found dose-dependent effectiveness in these areas, showing significant results in various in vivo and in vitro tests (Emon et al., 2021).
Anti-inflammatory Properties
Piper species, including those containing piperalin, have been recognized for their anti-inflammatory effects. Systematic reviews have highlighted their use in traditional medicine for treating inflammatory diseases. Studies have validated their anti-inflammatory properties, suggesting their potential in developing new therapeutics (Lima et al., 2020).
Anticancer Activities
Piperalin and its derivatives have shown promising anticancer activities. Studies have demonstrated that compounds like piperine, found in Piper species, inhibit tumor invasion and migration, indicating potential for cancer treatment. These effects are observed through the modulation of various cellular pathways and inhibition of critical enzymes and proteins involved in cancer progression (Hwang et al., 2011).
Pharmacological and Bioavailability Enhancement
Piper species, including those with piperalin, have been studied for their role in enhancing the bioavailability of drugs. They are known to increase the absorption of certain drugs in the gastrointestinal tract, potentially making them more effective. This property is especially significant in the context of Ayurvedic medicine, where these herbs are often used in combination with other drugs (Atal et al., 1981).
Future Directions
The future directions of piperalin research are not explicitly stated in the literature. However, the wide range of biological properties displayed by related compounds such as piperine suggests potential areas of interest8. These include antitumor activity, anti-inflammatory activity, antioxidant activity, and effects on drug bioavailability8. Further research into piperalin could explore these areas.
Please note that this analysis is based on the limited information available in the literature and may not fully capture all aspects of piperalin. Further research would be needed for a more comprehensive understanding.
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGLBXYQOMFXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032634 | |
Record name | Piperalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Hawley] | |
Record name | Piperalin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6719 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156-157 °C @ 20 mm Hg | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
71.1 C / 160 F | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 g/cu cm | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Piperalin is a fungicide used for the control of powdery mildews on ornamentals... /and/ is a potent inhibitor of growth and ergosterol biosynthesis in sporidia of Ustilago maydis..., Microdochium nivale, a wheat pathogenic filamentous fungus, appeared to be ... sensitive in in vivo laboratory assays to ... piperalin ... . It accumulated 8-sterols when grown in the presence of ... /piperilin/ ... Thus, in M. nivale, /piperilin/... seemed to be /a/ ... good inhibitor of the sterol 8 7-isomerase. This hypothesis was then confirmed by sterol 8 7-isomerase inhibition assays in cell-free enzyme systems. | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Piperalin | |
Color/Form |
Viscous amber liquid | |
CAS RN |
3478-94-2 | |
Record name | Piperalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3478-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003478942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ZQC8F9JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 208 °C | |
Record name | PIPERALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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